Silane, dihexylmethyl-
Description
Overview of Organosilane Chemistry in Contemporary Research
Organosilicon chemistry, a field centered on compounds containing carbon-silicon bonds, has become an indispensable pillar of modern chemical research and industry. numberanalytics.com These compounds are not merely laboratory curiosities but serve as vital synthetic intermediates, building blocks for advanced materials, and even as catalysts. bohrium.com The history of organosilicon chemistry dates back to the 19th century, with the first synthesis of tetraethylsilane (B1293383) in 1863, but the field has expanded dramatically in recent decades. numberanalytics.com The unique properties of the silicon atom, such as its lower electronegativity and larger atomic radius compared to carbon, impart distinct stability and reactivity to organosilicon compounds. nih.gov
Contemporary research in organosilicon chemistry is vibrant and multifaceted. numberanalytics.com A significant trend is the development of greener and more efficient synthetic methods, with electrochemistry emerging as a powerful strategy for constructing organosilicon compounds under mild conditions. sioc-journal.cn Researchers are continuously exploring novel reactions and expanding the synthetic toolkit available to chemists. numberanalytics.com Furthermore, the applications of organosilicon compounds are broadening into cutting-edge areas like biomedical science, where they are investigated for drug delivery and imaging, and in materials science for developing new energy storage technologies such as silicon-based batteries. numberanalytics.com The intersection of biocatalysis and silicon chemistry is also a promising frontier, aiming to leverage enzymes for the selective synthesis and modification of organosilicon molecules. nih.gov
Significance of Alkylsilanes as Synthetic Building Blocks and Intermediates
Within the vast family of organosilicon compounds, alkylsilanes—saturated compounds featuring one or more silicon atoms bonded to alkyl groups—are of fundamental importance. sigmaaldrich.com These compounds serve as versatile building blocks and intermediates in a wide array of chemical transformations. sigmaaldrich.comwacker.com The stability of the silicon-carbon bond allows for the construction of complex molecular architectures without unintended decomposition. numberanalytics.com
Alkylsilanes are utilized in several key areas:
Synthesis and Functionalization: They are precursors in the synthesis of other more complex silanes and organosilicon reagents. sigmaaldrich.comsigmaaldrich.com The reactive silicon-hydrogen (Si-H) bond present in many alkylsilanes enables their use in catalytic hydrosilylation, a process that forms new silicon-carbon bonds. sigmaaldrich.com Depending on the substituents, alkylsilanes can act as reducing agents, capable of selectively reducing functional groups like carbonyls and imines. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org
Surface Modification: A significant industrial application of alkylsilanes is the hydrophobic treatment of inorganic surfaces like glass, steel, and various fillers. sigmaaldrich.comsigmaaldrich.com This property is crucial in manufacturing coatings, adhesives, and advanced composite materials. sigmaaldrich.comsigmaaldrich.com
Materials Science: Alkylsilanes are integral to the microelectronics and optoelectronics industries, contributing to the production of solar cells and flat-panel displays. sigmaaldrich.comsigmaaldrich.com A related class, organoalkoxysilanes, function as hybrid organic-inorganic building blocks, enabling the creation of materials that combine the robustness of inorganics with the functional versatility of organic compounds. mdpi.com
Current Research Landscape Pertaining to Dialkylmethylsilane Derivatives
Dialkylmethylsilanes represent a specific subclass of alkylsilanes, characterized by a central silicon atom bonded to two alkyl groups, a methyl group, and a hydrogen atom. A representative member of this class is Silane (B1218182), dihexylmethyl- (also known as methyldihexylsilane).
Table 1: Properties of Silane, dihexylmethyl- Data sourced from Guidechem guidechem.com
| Property | Value |
|---|---|
| CAS Number | 1001-46-3 |
| Molecular Formula | C₁₃H₃₀Si |
| Molecular Weight | 214.468 g/mol |
| InChIKey | CHMQJAPCXTYHCU-UHFFFAOYSA-N |
| Vapor Pressure | 0.025 mmHg at 25°C |
Research into the synthesis of specific dialkylmethylsilanes has been documented. For instance, dihexyl(methyl)silane has been synthesized via the reaction of dichloromethylsilane (B8780727) with hexylmagnesium bromide, a standard Grignard reaction. amazonaws.com This method highlights a fundamental approach to creating silicon-carbon bonds.
The research landscape for dialkylmethylsilane derivatives is largely defined by their potential utility in applications analogous to other well-studied alkylsilanes. The presence of the Si-H bond makes them potential candidates for use as reducing agents or as reagents in hydrosilylation reactions. organic-chemistry.orgmsu.edu Their long alkyl chains suggest utility in creating nonpolar, hydrophobic surfaces or as intermediates in the synthesis of specialty silicones and polymers. While broad-based studies focusing exclusively on the entire class of dialkylmethylsilane derivatives are not extensively detailed in current literature, the principles of organosilicon chemistry allow for the prediction of their reactivity and potential applications based on the established roles of related compounds like triethylsilane and other alkylsilanes in organic synthesis and materials science. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dihexyl(methyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30Si/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDOWNHXCXIQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH](C)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization of Silane, Dihexylmethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organosilicon compounds like Silane (B1218182), dihexylmethyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.
Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are routinely employed to characterize Silane, dihexylmethyl-. acs.orgsocratic.org Each nucleus offers a unique perspective on the molecular architecture.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Silane, dihexylmethyl- displays characteristic signals for the protons in the methyl and hexyl groups attached to the silicon atom. The chemical shifts, multiplicities, and integration values of these signals allow for the precise assignment of each proton's position. Generally, the protons on the carbon adjacent to the silicon atom (α-protons) appear at a distinct chemical shift compared to the other methylene (B1212753) protons along the hexyl chain and the terminal methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. socratic.org Each unique carbon atom in the dihexylmethylsilyl structure gives rise to a separate signal. The chemical shifts are indicative of the carbon's hybridization and its proximity to the silicon atom. For instance, the methyl carbon directly bonded to silicon will have a characteristic upfield or downfield shift compared to the carbons of the hexyl chains.
²⁹Si NMR Spectroscopy: As the central atom of the molecule, the silicon-29 nucleus provides direct insight into its coordination environment. uvic.canih.gov The chemical shift of the ²⁹Si nucleus in Silane, dihexylmethyl- is sensitive to the nature of the alkyl substituents. The observed shift helps to confirm the tetravalent nature of the silicon and can be compared with data from other alkylsilanes to understand electronic effects of the substituents. columbia.edu ²⁹Si NMR spectra are often referenced to an external standard like tetramethylsilane (B1202638) (TMS). uvic.ca
Table 1: Predicted NMR Spectroscopic Data for Silane, dihexylmethyl-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 - 4.0 | Singlet | Si-H |
| ¹H | ~0.5 - 0.7 | Multiplet | Si-CH₂- (α-protons) |
| ¹H | ~1.2 - 1.4 | Multiplet | -(CH₂)₄- |
| ¹H | ~0.8 - 0.9 | Triplet | -CH₃ (hexyl) |
| ¹H | ~0.1 | Singlet | Si-CH₃ |
| ¹³C | ~10 - 15 | Quartet | Si-CH₂- (α-carbon) |
| ¹³C | ~22 - 35 | Triplet | -(CH₂)₄- |
| ¹³C | ~14 | Quartet | -CH₃ (hexyl) |
| ¹³C | ~-5 - 0 | Quartet | Si-CH₃ |
| ²⁹Si | ~-15 to -25 | - | (CH₃)(C₆H₁₃)₂SiH |
Note: The values in this table are approximate and can vary based on the solvent and experimental conditions.
Beyond basic structural elucidation, advanced NMR techniques are utilized to probe the conformational flexibility and dynamic processes within Silane, dihexylmethyl- and its derivatives. plos.orgpitt.edunih.gov These methods can provide information on molecular motions occurring over a wide range of timescales, from picoseconds to seconds. plos.org
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which helps in determining the preferred spatial arrangement of the hexyl chains relative to the methyl group and the silicon hydride. Furthermore, relaxation time measurements (T1 and T2) and magnetization transfer experiments can be employed to study the rates of internal rotations and other dynamic phenomena. pitt.edu For more complex derivatives, two-dimensional correlation experiments like HSQC and HMBC are invaluable for unambiguously assigning all ¹H and ¹³C signals. Dynamic NMR (DNMR) spectroscopy can be used to study conformational changes by analyzing how the NMR spectrum changes with temperature. pitt.edu
Vibrational Spectroscopy (Infrared and Raman) for Chemical Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the chemical bonds present in Silane, dihexylmethyl-.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.com The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. cetjournal.itresearchgate.netresearchgate.net
For Silane, dihexylmethyl-, the FTIR spectrum is dominated by characteristic absorptions of the Si-H, C-H, and Si-C bonds. The Si-H stretching vibration is particularly diagnostic, typically appearing in the region of 2100-2200 cm⁻¹. The exact position of this band can provide information about the electronic environment of the silicon atom. The various C-H stretching and bending vibrations of the methyl and hexyl groups appear in their expected regions (around 2850-2960 cm⁻¹ for stretching and 1375-1465 cm⁻¹ for bending). The Si-C stretching vibrations are found at lower wavenumbers.
Table 2: Characteristic FTIR Absorption Frequencies for Silane, dihexylmethyl-
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| Stretching | Si-H | 2100 - 2200 |
| Stretching | C-H (alkyl) | 2850 - 2960 |
| Bending | C-H (alkyl) | 1375 - 1465 |
| Stretching | Si-C | 600 - 800 |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. horiba.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.org Therefore, the Si-C and C-C backbone vibrations in Silane, dihexylmethyl- are often strong and well-defined in the Raman spectrum.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. rsc.orgmdpi.com For instance, while the Si-H stretch is visible in both spectra, its relative intensity can differ, providing additional structural information. Raman mapping can also be employed to analyze the spatial distribution of the compound on a surface. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. nih.gov Various ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be employed for the analysis of Silane, dihexylmethyl-. nih.gov
Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the original molecule's structure. For Silane, dihexylmethyl-, common fragmentation pathways would involve the cleavage of the Si-C and C-C bonds of the hexyl chains, as well as the loss of the methyl group or the hydride. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. nih.govlcms.cz The high-resolution mass spectrum allows for the determination of the exact elemental composition of the parent ion and its fragments.
Table 3: Potential Fragment Ions in the Mass Spectrum of Silane, dihexylmethyl-
| m/z | Possible Fragment Ion | Description |
| 199 | [M-H]⁺ | Loss of a hydrogen radical |
| 185 | [M-CH₃]⁺ | Loss of a methyl radical |
| 115 | [M-C₆H₁₃]⁺ | Loss of a hexyl radical |
| 85 | [C₆H₁₃]⁺ | Hexyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation (from hexyl chain fragmentation) |
Note: The observed fragments and their relative intensities can vary significantly depending on the ionization method and energy used.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Process Investigation
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying species with unpaired electrons, such as radicals. nih.gov In the context of silane chemistry, EPR is pivotal for the detection and characterization of silyl (B83357) radicals, which are key intermediates in many chemical transformations. wiley.com
The formation of the dihexylmethylsilyl radical ((C₆H₁₃)₂CH₃Si•) can be initiated through processes like hydrogen abstraction from the parent silane, "Silane, dihexylmethyl-". Once formed, this radical species can be detected and identified by EPR spectroscopy. The resulting EPR spectrum is characterized by its g-factor and hyperfine coupling constants (hfccs), which are sensitive to the electronic environment of the unpaired electron.
The interaction of the unpaired electron with the protons on the methyl and hexyl groups will also result in hyperfine splitting, providing further structural confirmation. The expected EPR spectrum of the dihexylmethylsilyl radical would, therefore, consist of a central line pattern arising from these proton interactions, flanked by less intense satellite lines due to the ²⁹Si isotope (natural abundance 4.7%).
Table 1: Representative EPR Parameters for Trialkylsilyl Radicals
| Radical Species | g-factor | a(²⁹Siα) / G | a(α-H) / G | Reference |
| Trimethylsilyl radical | 2.0031 | 183 | 6.34 | wiley.com |
| Triethylsilyl radical | 2.0030 | 170 | 5.80 | wiley.com |
| Tris(trimethylsilyl)silyl radical | 2.0050 | 60.3 | - | oup.com |
| Dihexylmethylsilyl radical (Estimated) | ~2.003 | ~170-180 | ~5-6 | N/A |
EPR spectroscopy is also a powerful tool for investigating the stability and subsequent reactions of silyl radicals. The persistence of the EPR signal over time provides a direct measure of the radical's kinetic stability. Trialkylsilyl radicals are generally transient species, but their stability can be influenced by the steric hindrance provided by the alkyl substituents. The bulky hexyl groups in the dihexylmethylsilyl radical are expected to confer a degree of steric shielding to the radical center, potentially increasing its lifetime compared to smaller trialkylsilyl radicals.
Furthermore, by introducing other reagents into the system, EPR can be used to monitor the reaction pathways of the silyl radical. For instance, the addition of the dihexylmethylsilyl radical to unsaturated compounds like alkenes or alkynes would lead to the formation of a new carbon-centered radical, which would exhibit a distinctly different EPR spectrum. ethernet.edu.et This allows for the elucidation of reaction mechanisms and the identification of subsequent radical intermediates. The use of spin trapping agents can also facilitate the detection of short-lived radical species by converting them into more persistent radical adducts with characteristic EPR spectra. mdpi.com
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy in Silane-Modified Materials
The incorporation of "Silane, dihexylmethyl-" onto the surface of materials can significantly alter their optical properties. UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopies are key techniques for characterizing these changes.
UV-Vis spectroscopy measures the absorption of light by a material as a function of wavelength. wikipedia.org For materials modified with "Silane, dihexylmethyl-", changes in the UV-Vis spectrum can indicate the successful functionalization of the surface. While the silane itself may not have strong absorption in the visible region, its presence can affect the electronic structure of the underlying material, leading to shifts in absorption bands or changes in absorbance intensity. nih.gov For instance, the modification of semiconductor nanoparticles with silanes can alter their surface states, which in turn affects their band gap energy and UV-Vis absorption profile. thermofisher.com
Photoluminescence spectroscopy provides information about the emission of light from a material after it has absorbed photons. aps.org The PL spectrum can reveal details about the electronic energy levels and the presence of defect states. Surface modification with silanes can passivate surface defects, leading to an enhancement of the photoluminescence quantum yield. mdpi.com Alternatively, the interaction between the silane and the material can introduce new non-radiative decay pathways, resulting in quenching of the photoluminescence. frontiersin.org
The specific effects of "Silane, dihexylmethyl-" on the UV-Vis and PL properties of a material will depend on the nature of the material itself and the way the silane is bonded to the surface. Generally, for a non-conjugated alkylsilane like dihexylmethylsilane, the primary influence on the optical properties will be through its effect on the surface chemistry and electronic structure of the substrate material.
Table 2: Expected Optical Properties of Materials Modified with Trialkylsilanes
| Property | Expected Observation | Underlying Mechanism |
| UV-Vis Absorption | Shift in absorption edge or change in absorbance | Alteration of surface electronic states of the substrate material. |
| Photoluminescence | Enhancement or quenching of emission intensity | Passivation of surface defects or introduction of new non-radiative decay channels. |
| PL Emission Wavelength | Potential shift in emission peak | Modification of the energy landscape of the emitting states. |
Theoretical and Computational Chemistry Approaches to Dihexylmethylsilane Reactivity
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation for a given molecular system. These calculations yield critical data on the molecule's geometry—such as bond lengths and angles—and its electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO energy gap is a particularly important descriptor, as it provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a molecule that is more polarizable and more likely to participate in chemical reactions. For dihexylmethylsilane, with its two hexyl chains and one methyl group attached to a central silicon atom, these calculations can reveal how the bulky alkyl groups influence the steric and electronic environment of the silicon center.
Table 1: Calculated Molecular Properties of Dihexylmethylsilane No specific studies on dihexylmethylsilane were found. This table is a template for the type of data that would be generated from quantum chemical calculations.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Si-C (Methyl) Bond Length | Data not available | e.g., B3LYP/6-31G(d) |
| Si-C (Hexyl) Bond Length | Data not available | e.g., B3LYP/6-31G(d) |
| C-Si-C Bond Angle | Data not available | e.g., B3LYP/6-31G(d) |
| HOMO Energy | Data not available | e.g., B3LYP/6-31G(d) |
| LUMO Energy | Data not available | e.g., B3LYP/6-31G(d) |
| HOMO-LUMO Gap | Data not available | e.g., B3LYP/6-31G(d) |
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a workhorse of computational chemistry, valued for its balance of accuracy and computational cost, especially for larger molecules. DFT is extensively used to explore reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, transition states, and any intermediates along a reaction coordinate.
For dihexylmethylsilane, DFT could be applied to study various reactions, such as its oxidation, hydrolysis, or its role in hydrosilylation processes. Calculations can determine the activation energies for different potential pathways, revealing the most likely mechanism. For instance, in a base-catalyzed disproportionation reaction, DFT could help elucidate the step-by-step process, including the formation of transient intermediates. The theory can also predict how the reactivity of the Si-H bond is influenced by the steric hindrance of the two hexyl groups compared to smaller trialkylsilanes.
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is uniquely suited for studying the behavior of molecules at interfaces, such as a liquid-vapor or liquid-solid interface. By simulating the collective motion of many dihexylmethylsilane molecules, MD can provide insights into bulk properties and interfacial phenomena like surface tension and adsorption.
For example, MD simulations could model how dihexylmethylsilane molecules arrange themselves at an oil-water interface. Such studies would calculate density profiles to show the enrichment or depletion of the silane (B1218182) at the interface and determine the orientation of the molecules, with the nonpolar hexyl chains likely orienting away from the aqueous phase. These simulations are crucial for applications where dihexylmethylsilane might be used as a surfactant, coating, or surface-modifying agent.
Table 2: Interfacial Properties of Dihexylmethylsilane from MD Simulations No specific studies on dihexylmethylsilane were found. This table is a template for the type of data that would be generated from molecular dynamics simulations.
| Property | Simulated System | Result |
|---|---|---|
| Interfacial Tension | Dihexylmethylsilane/Water | Data not available |
| Density Profile | Dihexylmethylsilane/Air | Data not available |
| Diffusion Coefficient | Bulk Dihexylmethylsilane | Data not available |
| Adsorption Energy | On a Silica (B1680970) Surface | Data not available |
Computational Modeling of Hypervalent Silane Intermediates
Many reactions at silicon centers, particularly nucleophilic substitution, proceed through hypervalent intermediates where the silicon atom is temporarily bonded to five or more substituents. These species are often highly transient and difficult to observe experimentally, making computational modeling an essential tool for their study.
Computational models can predict the geometry of these pentacoordinate silicon intermediates. For silanes, these intermediates typically adopt a trigonal bipyramidal (TBP) structure. Theoretical calculations can determine the relative energies of different TBP isomers and the energy barriers for their interconversion, providing a detailed picture of the reaction mechanism at the silicon center.
The stability and reactivity of hypervalent intermediates are strongly influenced by the nature of the ligands attached to the silicon atom. Key factors include the electronegativity and the steric bulk of the substituents.
Advanced Research in Polymer Science and Materials Engineering Utilizing Dialkylmethylsilanes
Design and Synthesis of Silane-Based Hyperbranched Polymers (HBPs)
Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a globular structure and a high density of terminal functional groups. nih.govfrontiersin.org Their unique properties, including low viscosity, high solubility, and multifunctionality, make them attractive for a wide range of applications. Silanes are versatile building blocks for the synthesis of HBPs due to the various synthetic strategies available for creating branched structures.
For example, a hydrophilic hyperbranched polymer core could be functionalized with reactive groups on its periphery. A functionalized dihexylmethylsilane, possessing a complementary reactive group, could then be grafted onto the surface of the core. The long, hydrophobic hexyl chains of the dihexylmethylsilyl groups would form a hydrophobic shell around the hydrophilic core. This would result in an amphiphilic core-shell HBP with interesting self-assembly properties in solution and potential applications in areas such as drug delivery and encapsulation.
Table 3: Hypothetical Properties of a Core-Shell HBP with a Dihexylmethylsilane Shell
| Property | Unmodified HBP Core | Core-Shell HBP with Dihexylmethylsilane Shell |
| Solubility in Water | High | Low |
| Solubility in Toluene | Low | High |
| Surface Activity | Low | High |
| Encapsulation Capacity for Nonpolar Molecules | Low | High |
This table presents a hypothetical comparison to illustrate the effect of surface modification with dihexylmethylsilane.
The control over the degree of branching and the molecular weight of hyperbranched polymers is crucial for tailoring their properties for specific applications. nih.govrsc.org In the synthesis of silane-based HBPs, the structure of the silane (B1218182) monomer plays a critical role in determining these parameters.
When a functionalized dihexylmethylsilane is used as a monomer in a self-condensing vinyl polymerization or a step-growth polymerization leading to a hyperbranched structure, the steric bulk of the two hexyl groups can influence the branching process. The significant steric hindrance might favor linear chain extension over branching, potentially leading to a lower degree of branching compared to HBPs synthesized from smaller silane monomers. This could result in a more "dendronized linear" or "comb-like" architecture rather than a perfectly globular hyperbranched structure.
The molecular weight of the resulting HBP can be controlled by adjusting the reaction conditions, such as monomer concentration, reaction time, and temperature. The stoichiometry of the reactants in step-growth polymerizations is also a key factor in controlling the final molecular weight. The use of a monofunctional chain stopper can also be employed to limit the growth of the hyperbranched macromolecules. The specific reactivity of the functionalized dihexylmethylsilane would need to be carefully considered to achieve the desired molecular weight and polydispersity.
Interfacial Chemistry and Adhesion Mechanisms in Silane-Coupled Composites
The performance of composite materials, which are combinations of distinct organic and inorganic components, is critically dependent on the quality of the interface between these phases. Silane coupling agents are instrumental in creating a durable and stable bond at this interface, effectively bridging the gap between dissimilar materials. gelest.comlabinsights.nl
Role of Silane Coupling Agents in Organic-Inorganic Interphases
Silane coupling agents are bifunctional molecules, typically with the general structure Y-R-Si-X₃, where 'X' represents a hydrolyzable group and 'Y' is an organofunctional group. specialchem.com This unique structure allows them to act as molecular bridges between inorganic and organic materials. labinsights.nlshinetsusilicones.com The hydrolyzable groups, commonly alkoxy groups like methoxy or ethoxy, react with inorganic substrates, such as glass, metals, or mineral fillers. specialchem.comshinetsusilicones.com The organofunctional group is designed to be compatible and react with the organic polymer matrix. tcichemicals.com
Mechanisms of Siloxane Linkage Formation at Interfaces
The formation of a stable interfacial bond by a silane coupling agent is a multi-step process that occurs at the substrate surface.
Hydrolysis: The process begins with the hydrolysis of the alkoxy groups (e.g., methoxy, ethoxy) on the silane molecule in the presence of water. This reaction cleaves the Si-O-R bonds and forms reactive silanol (B1196071) groups (Si-OH). gelest.commdpi.com The rate of hydrolysis can vary, with methoxy groups hydrolyzing more rapidly than ethoxy groups. shinetsusilicones.com
Reaction: R'-Si(OR)₃ + 3H₂O → R'-Si(OH)₃ + 3ROH
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups. This can occur in two ways: self-condensation with other hydrolyzed silane molecules to form oligomeric siloxanes (Si-O-Si), or condensation with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silica). gelest.comnih.gov
Reaction (Self-condensation): 2 R'-Si(OH)₃ → (HO)₂-Si-O-Si-(OH)₂ + H₂O
Reaction (Surface reaction): Substrate-OH + R'-Si(OH)₃ → Substrate-O-Si(OH)₂-R' + H₂O
Interfacial Bonding: Through these condensation reactions, a durable, three-dimensional siloxane network is formed at the interface, covalently bonded to the inorganic surface. researchgate.net The organofunctional group of the silane remains oriented away from the substrate, ready to interact or react with the organic polymer matrix during the composite's curing or processing phase. tcichemicals.com This ensures a strong chemical linkage across the organic-inorganic boundary. gelest.com
The structure of the silane plays a role in the resulting interphase; trialkoxysilanes can form multi-layered, crosslinked networks, while dialkoxy and monoalkoxy silanes will form more linear and monolayer structures, respectively. shinetsusilicones.comnih.gov
Influence of Silane Concentration on Interfacial Properties
Low Concentration: Insufficient silane concentration leads to incomplete surface coverage of the inorganic filler. This results in a weak interface with poor adhesion, as there are not enough chemical bridges to effectively transfer stress between the matrix and the filler. davidpublisher.com
Optimal Concentration: At an optimal concentration, a uniform, thin layer of silane forms on the filler surface, maximizing the number of covalent bonds with both the filler and the polymer matrix. This enhances interfacial shear strength and improves the mechanical properties of the composite. ohi-s.com
High Concentration: An excessive concentration of silane has a detrimental effect. davidpublisher.com Too much silane leads to the formation of a thick, brittle polysiloxane layer on the filler surface due to extensive self-condensation. This layer can act as a weak boundary, prone to failure and reducing the interfacial strength of the composite. davidpublisher.com
Research on basalt fiber reinforced composites demonstrated this effect, where increasing the concentration of a silane coupling agent initially improved interfacial shear strength, but excessively high concentrations had an adverse effect on the mechanical properties. davidpublisher.com Similarly, studies on nano-filled composites found that a concentration of at least 2 wt.% of silane was necessary to produce materials resistant to degradation, with no significant improvements observed at higher concentrations. ohi-s.com
| Silane Concentration | Interfacial Coverage | Resulting Interfacial Strength | Impact on Composite Properties |
|---|---|---|---|
| Low | Incomplete | Weak | Poor stress transfer, reduced mechanical performance. |
| Optimal | Uniform Monolayer/Thin Film | Maximum | Enhanced adhesion and mechanical properties. ohi-s.com |
| High | Thick, multi-layered | Weak | Formation of a brittle siloxane layer, degradation of interfacial strength. davidpublisher.com |
Radiation Chemistry of Silane-Modified Polymeric Materials
Radiation chemistry studies the chemical effects of ionizing radiation on matter. wikipedia.org When polymeric materials are exposed to high-energy radiation, such as gamma rays, significant changes in their physical and chemical properties can occur due to the formation of reactive species like free radicals. wikipedia.orgiaea.org
Gamma Irradiation Effects on Alkylsilane-Crosslinked Polymers
Gamma irradiation is a common method for modifying polymers because it can initiate reactions without the need for catalysts or high temperatures. frontiersin.orgnih.gov The primary effects of gamma radiation on polymers are chain scission (degradation) and crosslinking, which occur simultaneously. frontiersin.orgmdpi.com The dominant effect depends on the polymer's chemical structure and the radiation dose. frontiersin.org
In polymers crosslinked with alkylsilanes, gamma rays can induce several changes:
Increased Crosslink Density: The radiation can generate free radicals along the polymer backbone and on the alkylsilane crosslinks. frontiersin.org These radicals can combine to form new covalent bonds, increasing the crosslink density of the material. This typically leads to increased stiffness and improved thermal stability. nih.govchemrxiv.org
Chain Scission: Concurrently, the high energy of the radiation can break covalent bonds within the polymer chains or at the silane crosslinking points. mdpi.com This degradation process reduces the polymer's molecular weight and can lead to a decrease in mechanical properties. nih.gov
Changes in Physical Properties: The net result of crosslinking and scission affects the material's bulk properties. For example, increased crosslinking can reduce a hydrogel's swelling capacity and increase its elastic modulus. chemrxiv.orgnih.gov The surface properties, such as hydrophilicity, can also be altered. nih.gov
The final properties of the irradiated material depend on the balance between these competing processes. For some polymers, low doses of radiation may primarily induce crosslinking, enhancing properties, while higher doses may lead to degradation. frontiersin.orgmdpi.com
| Process | Molecular-Level Change | Effect on Material Properties |
|---|---|---|
| Crosslinking | Formation of new covalent bonds between polymer chains. mdpi.com | Increased stiffness, hardness, and thermal stability; decreased swelling. chemrxiv.org |
| Chain Scission | Breakage of covalent bonds in the polymer backbone. frontiersin.org | Reduced molecular weight, potential decrease in strength and elongation. nih.gov |
Radical Processes Initiated by Radiation in Silane-Containing Systems
The chemical changes observed during irradiation are driven by the formation of free radicals. wikipedia.org The process begins when high-energy radiation interacts with the material, ejecting an electron from a molecule to create a radical cation. wikipedia.orgmit.edu This initial event triggers a cascade of reactions that produce various radical species.
In a silane-modified polymeric system, several types of radical processes can occur:
Formation of Polymer Radicals: The radiation can abstract a hydrogen atom from the polymer backbone, creating a carbon-centered radical. These radicals are key intermediates in the crosslinking process, as two such radicals on adjacent chains can combine to form a C-C bond. nih.gov
Formation of Silyl (B83357) Radicals: The Si-H or Si-C bonds within the silane structure can be homolytically cleaved by radiation to form silicon-centered radicals (silyl radicals). researchgate.net Silyl radicals are highly reactive and can participate in various transformations, including addition to unsaturated bonds or abstraction of atoms from other molecules. researchgate.netresearchgate.net
Solvent-Derived Radicals: If the irradiation is performed in the presence of a solvent (e.g., water), radiolysis of the solvent will produce highly reactive species like hydroxyl radicals (HO•) and hydrogen atoms (H•). mit.edugsi.de These radicals can then attack the polymer or silane molecules, initiating further radical reactions. mit.edu In the presence of oxygen, solvent radicals can form peroxyl radicals (R-OO•), which are potent oxidizing agents. nih.gov
These radical processes are responsible for the ultimate modification of the material. The specific reaction pathways and final products depend on the chemical structures of the polymer and the silane, the radiation dose, and the presence of other substances like oxygen or solvents. researchgate.netnih.gov
Exploration of Advanced Functionalities and Applications of Silane, Dihexylmethyl in Research
Applications in Advanced Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Silane-Containing Host Materials and Dopants in Electroluminescent Devices
Silane (B1218182) derivatives have garnered significant attention in the development of high-performance materials for organic light-emitting diodes (OLEDs), particularly as host materials in the emissive layer. mdpi.comwikipedia.org In a typical OLED, the host material constitutes the matrix for a light-emitting dopant, and its properties are critical for achieving high efficiency and operational stability. youtube.comnih.gov Arylsilane-based compounds are frequently employed as host materials due to their wide energy gaps and high triplet energies, which are essential for efficiently hosting phosphorescent emitters, especially for blue light emission. mdpi.comoup.com The silicon atom in these molecules, often a tetraphenylsilane (B94826) core, provides a non-conjugated, sp3-hybridized center that helps to maintain a high triplet energy by disrupting conjugation, while the attached aryl groups (like carbazole (B46965) or phenyl) provide the necessary charge transport capabilities. mit.edu
The performance of OLEDs can be significantly influenced by the molecular structure of the silane host. For instance, research on triphenylsilane-fluorene hybrids and carbazole derivatives linked to a triphenylsilane (B1312308) unit has demonstrated their potential in creating efficient green and blue phosphorescent OLEDs. oup.com These materials are designed to ensure good thermal stability and to facilitate efficient energy transfer to the phosphorescent dopant. oup.com
However, the role of saturated alkylsilanes, such as dihexylmethylsilane, as active host materials or dopants in the electroluminescent layer is not established. The electronic properties required for a host or dopant, such as delocalized π-electrons for charge transport and luminescence, are characteristic of aromatic and conjugated systems, not saturated alkyl chains. nih.govmit.edu While alkylsilanes are not used in the emissive layer, they can play a role in other aspects of organic electronic devices. Long-chain alkylsilanes are used to form self-assembled monolayers (SAMs) that can modify electrode surfaces, although this is a different function from being an active electroluminescent material. gelest.com For example, organosilyl groups derived from alkylsilanes can be used to surface-modify nanoparticles for light extraction films in OLEDs. google.com
The table below summarizes the performance of various aromatic silane-based host materials in OLEDs, illustrating their importance in the field.
| Silane Host Material Derivative | OLED Color | Maximum External Quantum Efficiency (EQE) | Application Highlight |
|---|---|---|---|
| Tetraphenylsilane with Dibenzo[b,d]furan units (DBFSiPy3) | Green | 22.9% | Serves as an efficient host for green phosphorescent emitters. mdpi.com |
| Tetraphenylsilane with Carbazole and Pyridine units (SiCz2Py2) | Blue | 18.7% | Designed as a high triplet energy host for blue thermally activated delayed fluorescence (TADF) OLEDs. mit.edu |
| Triphenylsilane-Fluorene Hybrids | Blue | 10.7% | Introduced to increase thermal stability and triplet energy for blue phosphorescent devices. oup.com |
Development of Silane-Based Materials for Surface Modification
Hydrophobic Surface Treatment using Alkylsilanes
Long-chain alkylsilanes, including compounds like dihexylmethylsilane, are extensively used for surface modification to create water-repellent, or hydrophobic, surfaces. cfsilicones.com This is achieved by forming a self-assembled monolayer (SAM) on a substrate. gelest.com The reactive silane group (e.g., an alkoxysilane or chlorosilane) chemically bonds to hydroxyl groups present on the surface of materials like glass, silica (B1680970), or metal oxides, creating a durable coating. gelest.comgelest.com The long alkyl chains, such as the hexyl groups in dihexylmethylsilane, are non-polar and orient away from the surface, forming a low-energy, "waxy" layer that repels water. cfsilicones.comgelest.com
The degree of hydrophobicity is quantified by the water contact angle (WCA); a higher angle signifies greater water repellency. Research has shown that the length of the alkyl chain significantly influences the final WCA. mdpi.comresearchgate.net Generally, increasing the chain length leads to a higher contact angle, although this effect can plateau or even reverse if the chains become too long and disordered. mdpi.comresearchgate.net For instance, studies on coatings made from SiO2-TiO2 with various alkylsilanes have shown that the WCA increases as the alkyl chain length goes from one carbon (methyl) to eight carbons (octyl). mdpi.comresearchgate.net Superhydrophobic surfaces, with WCAs exceeding 150°, can be achieved when the chemical modification with alkylsilanes is combined with a micro- or nanostructured surface roughness, which traps air and minimizes the contact area between the water droplet and the surface. mdpi.com
The following table presents research findings on how the alkyl chain length of different silanes affects the hydrophobicity of treated surfaces.
| Alkylsilane Used in Coating | Number of Carbons in Alkyl Chain | Resulting Water Contact Angle (WCA) | Reference |
|---|---|---|---|
| Methyltrimethoxysilane (MTMS) | 1 | ~125.4° | mdpi.com |
| Octyltrimethoxysilane (OTMS) | 8 | ~140.7° | mdpi.com |
| Hexadecyltrimethoxysilane (HDTMS) | 16 | ~132.8° (at lower concentration) | mdpi.com |
| Dodecyltrimethoxysilane (DTMS) | 12 | >150° (in specific formulation) | mdpi.com |
| Octadecyltrimethoxysilane (ODTMS) | 18 | >150° (in specific formulation) | mdpi.com |
Thin Film Deposition from Silane Precursors
Silane compounds are critical precursors for the deposition of thin films, particularly silicon-containing films like silicon oxide (SiOx), silicon nitride (SiNx), and silicon carbonitride (SiCxNy). researchgate.netgelest.com Chemical Vapor Deposition (CVD) is a widely used technique where a volatile chemical precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a solid thin film. gelest.com Organosilanes, such as dihexylmethylsilane, can be used as precursors in CVD processes to deposit films with specific compositions. google.comrsc.org The choice of precursor is crucial as its chemical structure influences the composition and properties of the final film. researchgate.net For example, using an organosilane precursor can incorporate carbon into the silicon-based film. researchgate.net
Another advanced deposition technique is Atomic Layer Deposition (ALD), which is a subclass of CVD. ALD builds films one atomic layer at a time through sequential, self-limiting surface reactions. google.com This method allows for extremely precise control over film thickness and uniformity, which is vital in manufacturing microelectronics. gelest.comgoogle.com Organosilane precursors are suitable for both CVD and ALD methods for fabricating devices in the semiconductor, photovoltaic, and flat-panel display industries. google.com The volatility and reactivity of the silane precursor, such as dihexylmethylsilane, are key parameters for its successful use in these deposition techniques. gelest.com
Research on Silane-Diamine Copolymers as Functional Materials
Synthesis and Performance of Copolymers with Varied Silane Substitution
Recent research has focused on the synthesis of silane-diamine copolymers as functional materials with potential applications as absorbents and coatings. rsc.orgrsc.org These copolymers are typically synthesized through a process called dehydrocoupling, where a catalyst facilitates the reaction between an organosilane (containing Si-H bonds) and a diamine (containing N-H bonds), releasing hydrogen gas (H2) as the only byproduct. rsc.orgnsf.gov This method is atom-efficient and avoids the corrosive byproducts associated with traditional chlorosilane chemistry. nsf.gov
Studies have shown that catalysts based on earth-abundant metals, such as manganese, can efficiently couple various organosilanes with diamines to create polymer networks. rsc.orgrsc.org The properties of the resulting copolymer can be tuned by varying the structure of both the silane and the diamine monomers. rsc.org For instance, changing the substituents on the silane (e.g., using phenylsilane (B129415) vs. a dialkylsilane) or altering the length of the diamine chain (e.g., using ethylenediamine (B42938) vs. 1,6-diaminohexane) impacts the degree of crosslinking, thermal stability, and solvent absorption capacity of the final material. rsc.orgrsc.org One study found that a network formed with a long-chain hydrophobic diamine could absorb 7.7 times its original mass in tetrahydrofuran (B95107) (THF). rsc.org Controlling the extent of the dehydrocoupling reaction also allows for the deposition of the copolymers as coatings from solution. rsc.orgrsc.org
The table below summarizes the synthesis of various silane-diamine networks, demonstrating the effect of using different diamine linkers on the reaction conditions and outcomes.
| Silane Monomer | Diamine Monomer | Reaction Conditions | Isolated Yield | Key Observation |
|---|---|---|---|---|
| Phenylsilane | Ethylenediamine | Room Temperature, 3h | 99% | Vigorous reaction, indicating high catalyst activity at room temperature. rsc.org |
| Phenylsilane | 1,4-Diaminobutane | 60 °C, 3h (in benzene-d6) | 94% | Heating required, likely due to lower concentration of the solid diamine. rsc.org |
| Phenylsilane | 1,6-Diaminohexane | 60 °C, 3h (in benzene-d6) | 89% | Heating required; resulting polymer used to form uniform coatings. rsc.orgrsc.org |
| Phenylsilane | 1,12-Diaminododecane | 60 °C, 3h (in benzene-d6) | 91% | Resulting network showed no Si-H bonds in IR spectrum, suggesting a higher level of crosslinking. rsc.org |
Bio-related Materials Research Utilizing Silane Derivatives
Silane coupling agents are fundamental in modern dentistry for promoting adhesion between dissimilar materials, particularly in bonding resin composites to ceramic or metal-based restorations. nih.govdakenchem.com These bifunctional molecules form a chemical bridge at the interface of organic and inorganic materials, which is critical for the longevity and success of dental restorations like veneers, crowns, bridges, and inlays. dakenchem.comnist.govnist.gov The general structure of a silane coupling agent is (YRSiX3), where 'Y' is an organofunctional group that copolymerizes with the resin matrix, and 'SiX3' is a hydrolyzable group that bonds with the inorganic filler or ceramic surface. nist.govnist.govresearchgate.net
The primary mechanism of silane-mediated adhesion involves the hydrolysis of the alkoxy groups (SiX3) into reactive silanol (B1196071) groups (Si-OH). nist.govresearchgate.net These silanols then condense with hydroxyl groups on the surface of silica-based materials, forming strong, covalent siloxane bonds (Si-O-Si). nist.govoup.com Simultaneously, the organofunctional group of the silane, typically a methacrylate (B99206) group in dental applications, partakes in the polymerization reaction of the resin composite, thus creating a durable link between the inorganic restoration and the organic resin matrix. nist.govnist.gov The most commonly used silane in dental primers is 3-methacryloxypropyltrimethoxysilane (MPTMS). nist.govresearchgate.net
Research has consistently shown that for silica-based ceramics, such as feldspathic porcelain and lithium disilicate, surface treatment with a silane coupling agent is crucial for achieving high bond strengths. nih.govpocketdentistry.comultradent.com Surface pre-treatment, like etching with hydrofluoric acid, increases the surface area and creates a more reactive surface for the silane to bond with. nih.govmdpi.commdpi.com However, for non-silica-based materials like zirconia or metal alloys, silanization alone is not effective. nih.govpocketdentistry.com In these cases, surface conditioning methods such as tribochemical silica-coating are employed to deposit a layer of silica onto the surface, which then allows for effective silane-mediated bonding. nih.govpocketdentistry.com
The clinical challenge with silane-mediated bonds is their potential degradation over time in the wet oral environment due to hydrolysis of the siloxane bonds. nih.govnih.gov To address this, research is ongoing to develop more hydrolytically stable silane coupling agents and to optimize silanization techniques. researchgate.netnih.gov Some studies have explored the inclusion of silane directly into universal adhesive systems to simplify the clinical procedure. mdpi.comresearchgate.net While this simplifies the application, the acidic nature of these adhesives can compromise the stability of the silane, and some research indicates that applying a separate silane primer yields more durable bond strengths. researchgate.netacs.org
Several studies have investigated the impact of silane application on the bond strength of various dental materials. The findings often highlight the necessity of silane for bonding to silica-based ceramics and explore the efficacy of different adhesive protocols.
Research Findings on Silane and Adhesive Systems:
A 2023 study evaluated the shear bond strength (SBS) of resin cement to different indirect restorations using various adhesive protocols. The results showed that the highest bond strength for lithium disilicate, indirect composite resin, and zirconia was achieved when a silane was applied separately, followed by a universal adhesive that also contained silane. mums.ac.ir The bond strength for the lithium disilicate group treated this way was 26.1 ± 4.9 MPa. mums.ac.ir
Another study examined the effect of applying a separate silane agent with self-adhesive resin cements to feldspathic porcelain. The results indicated that the application of silane significantly improved the shear bond strengths for several of the tested cements. mdpi.com For example, one cement's SBS increased from a lower value to a significantly higher one with the addition of silane. mdpi.com
The table below summarizes shear bond strength data from a study comparing different adhesive protocols on various restorative materials.
| Restorative Material | Adhesive Protocol | Mean SBS (MPa) | Standard Deviation (MPa) |
|---|---|---|---|
| Lithium Disilicate | Silane + Single Bond Universal | 26.1 | 4.9 |
| Indirect Composite Resin | Silane + Single Bond Universal | 20.5 | 5.7 |
| Zirconia | Silane + Single Bond Universal | 15.4 | 4.7 |
| Zirconia | Optibond XTR | 12.2 | 2.9 |
| Zirconia | Adper Scotchbond Multi-Purpose | 12.3 | 7.1 |
The necessity of silane application when bonding orthodontic brackets to existing composite restorations has also been a subject of research. An in-vitro study found that lower bond strengths were recorded for the group where a silane agent was used (13.1 MPa) compared to the non-silanated group (19.4 MPa), suggesting that silane application may be an unnecessary step in this specific clinical scenario. oup.com
| Group | Mean SBS (MPa) | Standard Deviation (MPa) |
|---|---|---|
| Silanated | 13.1 | 2.7 |
| Non-silanated | 19.4 | 8.6 |
Despite some conflicting findings in specific applications, the consensus in dental materials research is that silane coupling agents are indispensable for achieving a durable and reliable bond between resin-based materials and silica-containing restorative materials. nih.govnih.govresearchgate.net Ongoing development focuses on new silane formulations and surface treatment methods to further enhance the long-term stability of these crucial adhesive bonds in the challenging oral environment. nih.gov
Future Research Directions and Unaddressed Challenges in Dihexylmethylsilane Chemistry
Development of Sustainable and Green Synthetic Routes for Dialkylmethylsilanes
The traditional synthesis of dialkylmethylsilanes, including dihexylmethylsilane, often relies on Grignard reactions, where a halo-organomagnesium reagent reacts with a silane (B1218182) precursor like dichloromethylsilane (B8780727). gelest.com While effective, this method presents several challenges from a green chemistry perspective. kallipos.gr Grignard reagents necessitate the use of ethereal solvents, are highly sensitive to moisture, and generate significant amounts of magnesium salt byproducts, complicating product purification and waste disposal. gelest.com
Addressing these drawbacks is a key focus of current research, with several promising green alternatives emerging:
Catalytic Hydrosilylation: This atom-economical reaction involves the addition of a Si-H bond across an alkene (e.g., 1-hexene) to form the desired alkylsilane. gelest.com It is a cornerstone of industrial organosilane production. mdpi.com While platinum-based catalysts like Speier's and Karstedt's catalysts are common, their cost and potential for environmental release have spurred the development of catalysts based on more abundant and less toxic metals. csic.es Recent advancements using air- and water-stable cobalt-based catalysts represent a significant step towards a more sustainable process, allowing reactions to occur in green solvents like alcohols at room temperature. csic.es
The Müller-Rochow Direct Process: This process, which reacts elemental silicon directly with an organic halide in the presence of a copper catalyst, is a highly efficient and cost-effective method for producing organosilicon monomers on a massive scale. mdpi.com It is estimated that about 90% of monomers for silicones are produced this way. mdpi.com While primarily used for lower molecular weight alkyl and aryl silanes, ongoing research aims to adapt this chlorine-free synthesis to use alcohols directly, further enhancing its green credentials. mdpi.com
Mechanochemical Methods: Emerging techniques like mechanochemistry offer a path to solvent-free synthesis. The mechanochemical Barbier reaction, an alternative to the Grignard synthesis, generates the reactive organomagnesium species in situ in the presence of the electrophile (e.g., a chlorosilane). chemrxiv.orgchemrxiv.org This single-step, solvent-free approach is operationally simple, tolerant to air and water, and reduces waste, aligning well with the principles of green chemistry. chemrxiv.org
Interactive Table 1: Comparison of Synthetic Routes for Dialkylmethylsilanes A comparative overview of different synthetic methodologies based on key green chemistry metrics.
| Synthesis Route | Typical Catalyst | Solvent Use | Atom Economy | Key Byproducts | Sustainability Considerations |
| Traditional Grignard | None (Stoichiometric) | High (Ethers) | Low | Magnesium Halide Salts | High solvent use; stoichiometric waste generation. gelest.com |
| Catalytic Hydrosilylation | Platinum, Cobalt | Low to Medium | High | None (in ideal cases) | Atom-efficient; catalyst choice impacts cost and toxicity. gelest.comcsic.es |
| Müller-Rochow Direct | Copper | None | High | Various Silanes | Cost-effective for large scale; complex product mixture. mdpi.com |
| Mechanochemical Barbier | None | None to Low (LAG) | High | Magnesium Halide Salts | Solvent-free; reduced energy; operational simplicity. chemrxiv.orgchemrxiv.org |
Advanced Characterization Techniques for In-Situ Monitoring of Silane Reactions
Optimizing the synthesis of silanes and understanding their subsequent reactions, such as surface grafting or polymerization, requires precise control over reaction kinetics and pathways. In-situ monitoring, which analyzes the reaction as it happens without sample extraction, is crucial for gaining this insight. spectroscopyonline.com Several advanced spectroscopic techniques are being employed to provide real-time data on silane reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring reactions involving silanes. For instance, during hydrosilylation, the disappearance of the characteristic Si-H stretching vibration can be tracked in real-time. researchgate.net Similarly, in grafting reactions, the formation of Si-O-Si (siloxane) bonds and the consumption of surface hydroxyl groups can be observed. researchgate.netutwente.nl In-situ Attenuated Total Reflection (ATR)-FTIR is particularly effective for quantitatively monitoring the chemistry occurring directly at a surface. univie.ac.at
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, quantitative information about molecular structure. In-situ ¹H, ¹³C, and especially ²⁹Si NMR spectroscopy can monitor the conversion of reactants, identify intermediates, and characterize the final product distribution during reactions like hydrosilylation without the need for sample workup. whiterose.ac.ukrsc.orgfigshare.com
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is highly effective for monitoring reactions in heterogeneous systems, such as those catalyzed by solid supports. researchgate.net Its low sensitivity to water and glass makes it ideal for use with standard reaction vessels.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, combined with multivariate data analysis methods like Partial Least Squares (PLS), has proven effective for the real-time monitoring of fast sol-gel reactions involving silane hydrolysis and condensation. tandfonline.comacs.org Its ability to use fiber-optic probes allows for non-invasive monitoring directly within an industrial reactor. acs.org
Interactive Table 2: Comparison of In-Situ Monitoring Techniques for Silane Reactions An overview of advanced analytical methods for real-time reaction analysis.
| Technique | Information Provided | Typical Application | Advantages | Limitations |
| FTIR Spectroscopy | Functional group changes (e.g., Si-H, Si-O-Si) | Hydrosilylation, grafting, condensation | High sensitivity to key functional groups. researchgate.netresearchgate.net | Water absorption can interfere; may require special cells (ATR). spectroscopyonline.com |
| NMR Spectroscopy | Detailed structural data, quantification | Mechanistic studies, conversion monitoring | Highly quantitative and structurally specific. whiterose.ac.ukrsc.org | Lower sensitivity; requires specialized probes for in-situ use. |
| Raman Spectroscopy | Vibrational modes, molecular structure | Heterogeneous catalysis, polymerization | Insensitive to glass/water; good for aqueous systems. researchgate.net | Weaker signal than IR; fluorescence can be an issue. |
| NIR Spectroscopy | Overtone/combination bands, concentration | Industrial process monitoring (sol-gel) | Robust for industrial use; fiber-optic probes. tandfonline.comacs.org | Complex spectra; requires chemometric models for analysis. tandfonline.com |
Rational Design of Silane Architectures for Tailored Functional Properties
The functionality of a silane is intrinsically linked to its molecular structure. Rational design involves strategically modifying the components of the silane molecule—such as the length of its alkyl chains or the nature of its functional groups—to achieve specific, predictable properties for a target application. russoindustrial.rumdpi.com For dialkylmethylsilanes, this design process revolves around several key principles.
Alkyl Chain Length: The two hexyl chains in dihexylmethylsilane are critical to its physical properties. Long alkyl chains (generally C8 or longer) are known to significantly increase the hydrophobicity of a surface they are grafted onto. mdpi.comacs.org This is crucial for creating water-repellent coatings. mdpi.com Furthermore, the chain length influences the ordering and packing density of self-assembled monolayers (SAMs). mdpi.com Longer chains tend to form more ordered, crystalline-like structures due to stronger van der Waals interactions, but can also introduce steric hindrance that slows the rate of surface reactions. mdpi.commdpi.com
Functional Groups: While dihexylmethylsilane is a relatively simple hydrocarbon silane, the principles of its architecture can be extended by incorporating reactive functional groups. mdpi.comzmsilane.com By replacing a terminal hydrogen on one of the hexyl chains with an amino (-NH₂), epoxy, or carboxyl (-COOH) group, the molecule is transformed from a simple hydrophobizing agent into a bifunctional coupling agent or adhesion promoter. mdpi.comnih.gov The choice of functional group is tailored to react with a specific polymer matrix (e.g., amino groups with epoxies, methacryl groups with acrylics), thereby creating a covalent bridge between an inorganic substrate and an organic material. russoindustrial.rumdpi.com
Hydrolyzable Groups: The reactivity of a silane with a substrate is dictated by its headgroup. For surface modification, silanes are typically synthesized with hydrolyzable groups like alkoxy (e.g., -OCH₃) or chloro (-Cl) groups instead of the Si-H bond. The number of these groups determines the potential for cross-linking. A trialkoxysilane can form a dense, cross-linked siloxane (Si-O-Si) network on a surface, leading to a very stable and durable layer. gelest.commdpi.com A dialkoxysilane would lead to linear chains with less cross-linking, while a monoalkoxysilane can only form a single bond to the surface, preventing polymerization between silane molecules. gelest.com
Interactive Table 3: Structure-Property Relationships in Silane Design A summary of how molecular modifications influence the functional properties of silanes.
| Structural Feature | Modified Property | Effect of Modification | Example Application |
| Alkyl Chain Length | Hydrophobicity, Ordering | Longer chains (≥C8) increase water repellency and promote formation of ordered monolayers. mdpi.comacs.org | Superhydrophobic coatings, self-assembled monolayers. mdpi.com |
| Terminal Functional Group | Reactivity, Adhesion | Introduces specific chemical reactivity (e.g., amino, epoxy) for bonding to polymer matrices. mdpi.comnih.gov | Coupling agents in composites, adhesion promoters. russoindustrial.ru |
| Number of Hydrolyzable Groups | Cross-linking, Layer Stability | Three groups (e.g., trichlorosilane) allow for a dense, stable, cross-linked siloxane network on a surface. gelest.commdpi.com | Durable surface coatings, formation of robust SAMs. ethz.ch |
Integration of Silane, Dihexylmethyl- in Emerging Technologies
The unique properties of long-chain alkylsilanes like dihexylmethylsilane, particularly their ability to form well-ordered, hydrophobic, and insulating molecular layers, make them enabling materials for a range of emerging technologies.
Molecular Electronics: One of the most promising areas is in molecular-scale electronics, where individual molecules or monolayers function as active device components. arxiv.orgacademie-sciences.fr Self-assembled monolayers (SAMs) formed from long-chain alkylsilanes can act as ultrathin, pinhole-free dielectric (insulating) layers in organic thin-film transistors (OTFTs) and non-volatile memory devices. gelest.com They are also used to modify the surfaces of electrodes (e.g., gold or silicon) to tune their work function, which minimizes the energy barrier for charge injection or extraction in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). gelest.comibs.re.kr
MEMS/NEMS: In Micro- and Nanoelectromechanical Systems (MEMS/NEMS), stiction—the adhesion of moving microscopic parts due to surface forces—is a major cause of device failure. Hydrophobic SAMs created from long-chain alkylsilanes serve as highly effective anti-stiction coatings. gelest.com The dense, ordered layer of hydrocarbon chains passivates the surface, reduces surface energy, and prevents the unwanted adhesion that can occur in humid environments. mdpi.com
Advanced Biosensors: While dihexylmethylsilane itself is not typically used for direct biomolecule attachment, its underlying architecture is fundamental to advanced biosensors. rsc.org Researchers first create a pristine, well-defined, and protein-resistant background surface using a simple long-chain alkylsilane SAM. Then, a second, functionalized silane (e.g., with a -COOH or -NH₂ terminal group) is incorporated into this monolayer to serve as a specific anchor point for immobilizing biomolecules like antibodies or enzymes with high precision and control. nih.govrsc.org
Superhydrophobic and Self-Cleaning Surfaces: The inherent hydrophobicity imparted by the hexyl chains can be leveraged to create superhydrophobic surfaces with water contact angles exceeding 150°. mdpi.com By combining a long-chain alkylsilane treatment with a substrate that has micro- and nanoscale roughness, surfaces can be engineered that exhibit extreme water repellency and self-cleaning properties, where water droplets roll off, carrying contaminants with them. mdpi.comacs.org
Interactive Table 4: Role of Long-Chain Alkylsilanes in Emerging Technologies A look at how molecules like Silane, dihexylmethyl- are contributing to technological innovation.
| Emerging Technology | Function of Alkylsilane | Key Property Leveraged |
| Organic Electronics (OTFTs, OLEDs) | Gate dielectric, electrode modification | Electrical insulation, ability to tune surface energy. gelest.comarxiv.org |
| MEMS / NEMS | Anti-stiction coating | Low surface energy, hydrophobicity, durability. gelest.commdpi.com |
| Biosensors | Formation of well-defined, protein-resistant background surfaces. | Creation of ordered, defect-free monolayers. nih.govrsc.org |
| Superhydrophobic Surfaces | Hydrophobizing agent | Extreme water repellency from long alkyl chains. mdpi.commdpi.com |
Q & A
Basic: What are the established synthetic routes for dihexylmethylsilane, and how do reaction conditions influence yield and purity?
Methodological Answer:
Dihexylmethylsilane is typically synthesized via Grignard or hydrosilylation reactions. For Grignard routes, stoichiometric control of alkyl halides (e.g., hexylmagnesium bromide) reacting with methyltrichlorosilane is critical. Temperature gradients (e.g., maintaining −78°C to 0°C) minimize side reactions like disilane formation. Post-synthesis, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended for purification. Yield optimization requires inert atmosphere control (argon/nitrogen) and moisture exclusion . Advanced characterization (e.g., GC-MS, Si NMR) validates purity and structural integrity .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of dihexylmethylsilane in surface modification reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations can model the interaction between dihexylmethylsilane and substrates (e.g., silica surfaces). Key parameters include:
- Adsorption energy calculations to evaluate binding affinity.
- Transition state analysis for hydrolysis/condensation kinetics.
- Solvent effects (implicit/explicit models) to replicate experimental conditions.
Validate computational results with experimental data (e.g., contact angle measurements, XPS). Tools like Gaussian or VASP are standard, but basis set selection (e.g., 6-31G* for silicon) is critical for accuracy .
Basic: What spectroscopic techniques are most effective for characterizing dihexylmethylsilane’s structural and functional properties?
Methodological Answer:
- H and Si NMR : Identify proton environments (δ 0.5–1.5 ppm for Si-CH) and silicon hybridization.
- FTIR : Detect Si–H (2100–2250 cm) and Si–C (1250 cm) bonds.
- Raman spectroscopy : Resolve Si–Si or Si–O contamination peaks.
Cross-reference with mass spectrometry (EI-MS) for molecular weight confirmation. For quantitative analysis, integrate NMR peak areas against internal standards .
Advanced: How can conflicting data on dihexylmethylsilane’s thermal stability be resolved through experimental design?
Methodological Answer:
Discrepancies in thermal degradation studies (e.g., TGA vs. DSC results) often arise from:
- Heating rate variations : Slow rates (2–5°C/min) improve resolution of decomposition steps.
- Atmosphere effects : Compare inert (N) vs. oxidative (air) conditions.
- Sample preparation : Ensure homogeneity (e.g., solvent casting vs. neat samples).
Use coupled techniques (TGA-FTIR or TGA-MS) to identify volatile degradation products. Replicate experiments ≥3 times to assess statistical significance .
Basic: What are the best practices for incorporating dihexylmethylsilane into polymer composites to enhance hydrophobicity?
Methodological Answer:
- Surface functionalization : Pre-treat substrates (e.g., silica nanoparticles) with dihexylmethylsilane via sol-gel methods. Optimize silane concentration (1–5 wt%) and hydrolysis time (2–24 hrs).
- In-situ polymerization : Introduce silane during monomer mixing; monitor viscosity changes to avoid premature crosslinking.
Characterize hydrophobicity via water contact angle measurements and ASTM D7334 protocols. Compare with unmodified controls .
Advanced: What mechanistic insights explain dihexylmethylsilane’s catalytic behavior in cross-coupling reactions?
Methodological Answer:
Investigate via:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
- In-situ NMR/Raman : Track intermediate formation (e.g., silyl radicals or metal-silane complexes).
- Theoretical studies : Map potential energy surfaces for Si–C bond activation.
Collaborate with organometallic chemists to identify synergistic effects with transition metal catalysts (e.g., Pd, Ni) .
Basic: How should researchers handle and store dihexylmethylsilane to prevent degradation?
Methodological Answer:
- Storage : Under inert gas (argon) in amber glass bottles at −20°C to inhibit hydrolysis.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.
- Stability monitoring : Periodically analyze via Si NMR for Si–O bond formation. Document batch-specific shelf life .
Advanced: What strategies mitigate batch-to-batch variability in dihexylmethylsilane synthesis for reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) during synthesis.
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, stoichiometry).
- Quality-by-Design (QbD) : Define critical quality attributes (CQA) like residual chloride content (<50 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
